molecular formula C21H20O4 B14277925 5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole CAS No. 129684-11-3

5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole

Cat. No.: B14277925
CAS No.: 129684-11-3
M. Wt: 336.4 g/mol
InChI Key: PZXYEQWDASHMDR-UHFFFAOYSA-N
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Description

5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with methoxy and methyl groups, and a benzodioxole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole typically involves multi-step organic reactions. One common approach is to start with the naphthalene core, introducing the methoxy and methyl groups through electrophilic aromatic substitution reactions. The benzodioxole moiety can be attached via a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole: shares structural similarities with other naphthalene derivatives and benzodioxole-containing compounds.

    6,7-Dimethoxy-2,3-dimethylnaphthalene: Lacks the benzodioxole moiety but has similar substitution patterns on the naphthalene ring.

    1,3-Benzodioxole: A simpler compound that forms the core structure of the benzodioxole moiety.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.

Properties

CAS No.

129684-11-3

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

5-(6,7-dimethoxy-2,3-dimethylnaphthalen-1-yl)-1,3-benzodioxole

InChI

InChI=1S/C21H20O4/c1-12-7-15-9-18(22-3)19(23-4)10-16(15)21(13(12)2)14-5-6-17-20(8-14)25-11-24-17/h5-10H,11H2,1-4H3

InChI Key

PZXYEQWDASHMDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2C(=C1C)C3=CC4=C(C=C3)OCO4)OC)OC

Origin of Product

United States

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